5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid
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Overview
Description
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid is a heterocyclic compound that features both a methoxy group and an imidazole ring attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid typically involves the condensation of 4-methyl-1H-imidazole with a suitable nicotinic acid derivative. One common method involves the use of 4-chloromethyl nicotinic acid, which reacts with 4-methyl-1H-imidazole under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-formyl-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid, while reduction of a nitro group can produce this compound amine derivatives.
Scientific Research Applications
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. Additionally, the methoxy group can participate in hydrogen bonding, affecting the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)benzimidazole
- 5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)pyridine
Uniqueness
5-Methoxy-6-(4-methyl-1H-imidazol-1-yl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11N3O3 |
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Molecular Weight |
233.22 g/mol |
IUPAC Name |
5-methoxy-6-(4-methylimidazol-1-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-14(6-13-7)10-9(17-2)3-8(4-12-10)11(15)16/h3-6H,1-2H3,(H,15,16) |
InChI Key |
GGNZSKWIAPZRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)OC |
Origin of Product |
United States |
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